3-(2-Aminoethyl)benzoic acid hydrochloride

Vue d'ensemble

Description

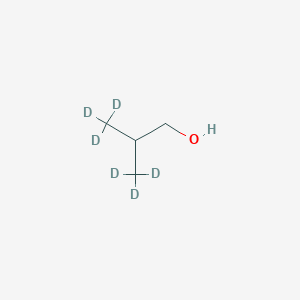

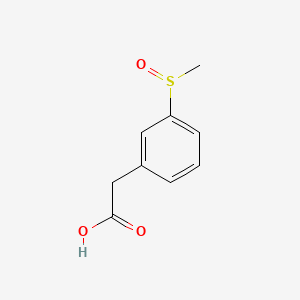

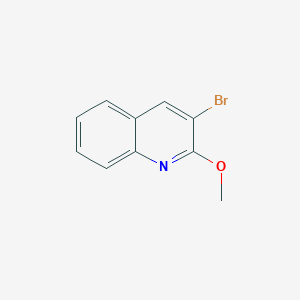

“3-(2-Aminoethyl)benzoic acid hydrochloride”, also known as ABE, is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties. It has a molecular formula of C9H11NO2•HCl and a molecular weight of 201.65 g/mol .

Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethyl)benzoic acid hydrochloride” is represented by the formula C9H12ClNO2 . The structure includes an aminoethyl group (NH2CH2CH2-) and a benzoic acid group (C6H5COOH), indicating the presence of both amine and carboxylic acid functional groups .

Physical And Chemical Properties Analysis

“3-(2-Aminoethyl)benzoic acid hydrochloride” is a solid compound .

Applications De Recherche Scientifique

Biosynthesis and Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a key precursor in the biosynthesis of a diverse range of natural products. These include the naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, highlighting its importance in the production of compounds with various biological activities. The biosynthesis pathways for AHBA-derived natural products have been extensively studied from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Fluorescence Probes

Novel fluorescence probes, including 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been developed to detect highly reactive oxygen species (hROS) selectively. These compounds, although weakly fluorescent themselves, react with hROS to produce strongly fluorescent compounds, offering a tool to study the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Spectroscopy and Structural Analysis

The infra-red spectral study of m-amino benzoic acid and its derivatives has provided insights into its zwitterion structure in solid state and non-dipolar structure in solution, contributing to the understanding of its molecular behavior in different mediums (Gopal, Jose, & Biswas, 1967).

Microbial Biosynthesis

A microbial biosynthetic system has been established for the de novo production of 3-amino-benzoic acid (3AB) from glucose. By engineering an E. coli-E. coli co-culture system, the production of 3AB was significantly improved, showcasing the potential of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Liquid-Crystalline Complexes

Studies on polymerizable benzoic acid derivatives have revealed their ability to form liquid-crystalline complexes and maintain multilayered structures upon photopolymerization. This indicates potential applications in material science for the development of complex structures and polymers (Kishikawa, Hirai, & Kohmoto, 2008).

Mécanisme D'action

Safety and Hazards

Safety data sheets indicate that “3-(2-Aminoethyl)benzoic acid hydrochloride” may cause skin irritation and serious eye damage . It is also harmful if inhaled, causing damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, to wear protective gloves/eye protection/face protection, and to wash thoroughly after handling .

Propriétés

IUPAC Name |

3-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKEHSGGPIZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672555 | |

| Record name | 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)benzoic acid hydrochloride | |

CAS RN |

66658-60-4 | |

| Record name | 3-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)

![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)